molecular formula C9H13NO2S B6336682 N-methyl-1-(o-tolyl)methanesulfonamide CAS No. 1263277-21-9

N-methyl-1-(o-tolyl)methanesulfonamide

Cat. No.: B6336682
CAS No.: 1263277-21-9
M. Wt: 199.27 g/mol
InChI Key: XWXNDHYUCRTCJU-UHFFFAOYSA-N
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Description

“N-Methyl-c-o-tolyl-methanesulfonamide” is a chemical compound that contains the sulfonamide group . The general formula for sulfonamides is R−SO2NR’R" or R−S (=O)2−NR’R", where each R is some organic group . In this case, the organic group is a tolyl group, which is a functional group related to toluene .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The tolyl group in “N-Methyl-c-o-tolyl-methanesulfonamide” is related to toluene and has the general formula CH3C6H4−R .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical and Chemical Properties Analysis

Sulfonamides are typically crystalline due to the rigidity of the functional group . The average mass of N-Methylmethanesulfonamide, a similar compound, is 95.121 Da .

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNDHYUCRTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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